
2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C21H24F3N3O4. This formula indicates that the compound contains 21 carbon atoms, 24 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 439.4 g/mol. Another compound with a similar structure, [1- [4- (6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth- (E)-ylideneaminooxy]-aceti, has a boiling point of 495.8±55.0 °C, a density of 1.22±0.1 g/cm3, and a pKa of 3.75±0.10 . These properties may be similar for the compound .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
The compound is key to the synthesis of various pharmaceuticals, including the highly selective tyrosine kinase inhibitor, nilotinib. The synthesis involves several steps starting from 3-acetylpyridine, which upon reaction with different reagents forms intermediates that eventually lead to the formation of nilotinib with an overall yield of 39.4% (Yu Yankun et al., 2011). This process exemplifies the compound's role in creating targeted therapies for diseases such as chronic myelogenous leukemia.
Material Science and Organic Light-Emitting Diodes (OLEDs)
The compound has applications in material science, particularly in the synthesis of organic light-emitting diodes (OLEDs). It serves as a precursor for creating compounds with potential as OLED materials. For example, the synthesis of new compounds like 1,3-bis(4,5-diphenyloxazol-2-yl)benzene and 2,6-bis(4,5-diphenyloxazol-2-yl)pyridine, catalyzed by this compound, exhibits promising photoluminescence properties for OLED applications (Sha Hong-bin, 2010).
Chemical Research and Synthesis
In chemical synthesis, this compound is instrumental in various nucleophilic reactions, generating a diverse array of products. For instance, reactions with vinyl and aromatic halides produce compounds with potential applications ranging from materials science to pharmaceuticals (A. S. Koch et al., 1993). Such versatility underscores the compound's importance in synthetic organic chemistry.
Propiedades
IUPAC Name |
2-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)13-8-9(15(16,17)18)7-12(19-13)10-5-3-4-6-11(10)14(21)22/h3-8H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIWPSFHKQTWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)
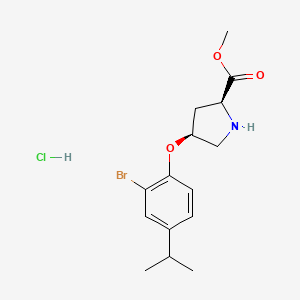
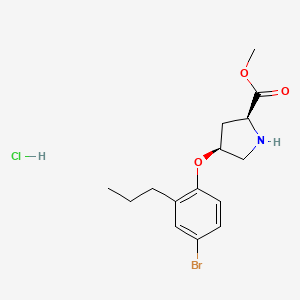
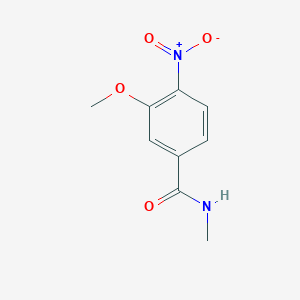

![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)

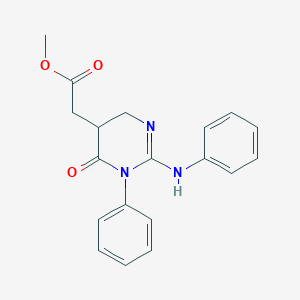


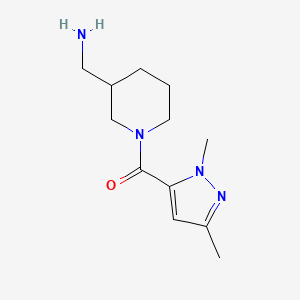
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)